molecular formula C21H33N3O B7916105 (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide

Cat. No.: B7916105
M. Wt: 343.5 g/mol
InChI Key: RUDMWZDUFOFUPG-FQEVSTJZSA-N
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Description

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a chiral organic compound with the molecular formula C19H29N3O and is provided for research and development purposes only . This synthetic small molecule features a stereochemically defined structure incorporating a 1-benzylpiperidine moiety, a motif of significant interest in medicinal chemistry. Compounds containing the 1-benzylpiperidine scaffold are extensively investigated for their interaction with central nervous system targets . Specifically, this chemical architecture is found in ligands for sigma receptors (σRs), which are implicated in neurological conditions such as neuropathic pain and Alzheimer's disease . The presence of the 1-benzylpiperidine subunit is a key feature in molecules designed as muscarinic receptor antagonists, which are relevant for the study of smooth muscle disorders . The specific stereochemistry ((S)-configuration) and the incorporation of a cyclopropyl group in this compound are critical for defining its three-dimensional shape and potential biological activity, making it a valuable chiral building block for researchers in drug discovery. This product is intended for use in laboratory research applications only, including as a reference standard, a synthetic intermediate, or for biological screening in vitro. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-cyclopropyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)24(19-8-9-19)15-18-10-12-23(13-11-18)14-17-6-4-3-5-7-17/h3-7,16,18-20H,8-15,22H2,1-2H3/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDMWZDUFOFUPG-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1CCN(CC1)CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1CCN(CC1)CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is attached using a cyclopropanation reaction, often involving diazo compounds and transition metal catalysts.

    Final Coupling: The final step involves coupling the intermediate with an appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum for cyclopropanation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine Substitution Patterns

  • The cyclopropyl group in the target compound introduces steric constraints that may enhance metabolic resistance compared to the N-methyl analog (), which lacks this rigidity .

Electronic and Steric Effects

  • Replacement of cyclopropyl with methyl () reduces steric bulk, likely decreasing binding affinity to sterospecific targets but improving solubility .
  • The trifluoroethyl group in Patent demonstrates how electronegative substituents can alter pharmacokinetics, though this compound’s simpler structure limits direct comparability.

Availability and Research Status

    Biological Activity

    (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, with the CAS number 1354002-62-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology. The molecular formula for this compound is C20H31N3O, and it has a molecular weight of 329.49 g/mol.

    Chemical Structure

    The compound features a complex structure that includes a piperidine ring and a cyclopropyl group, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, particularly G protein-coupled receptors (GPCRs) and other signaling pathways.

    Pharmacological Profile

    Research indicates that compounds similar to this compound exhibit significant activity as antagonists for chemokine receptors, particularly CCR3. Structure-activity relationship (SAR) studies have shown that modifications to the benzyl-piperidine structure can enhance binding potency and functional antagonism of these receptors. For instance, the introduction of N-(ureidoalkyl) substituents has been found to improve binding affinity from micromolar to low nanomolar ranges in related compounds .

    The mechanism by which this compound exerts its effects likely involves modulation of GPCR signaling pathways. GPCRs are pivotal in various physiological processes and are common targets for drug discovery. The interaction of this compound with these receptors could lead to downstream effects such as altered cellular responses to chemokines, influencing processes like inflammation and immune response .

    Case Studies and Research Findings

    • Antagonistic Activity : In vitro studies have demonstrated that compounds with similar structures effectively inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, indicating their potential utility in treating allergic conditions or asthma .
    • Therapeutic Potential : Given the compound's ability to modulate chemokine receptor activity, it may have applications in treating diseases characterized by excessive inflammation or immune dysregulation. Further research is necessary to explore its efficacy in clinical settings.

    Data Table: Summary of Biological Activities

    Activity Description Reference
    CCR3 AntagonismInhibits eotaxin-induced Ca²⁺ mobilization
    Binding Affinity ImprovementSAR studies show enhancement from micromolar to low nanomolar
    GPCR ModulationPotential influence on immune response

    Q & A

    Q. What are the recommended synthetic routes for (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, and how is structural purity validated?

    • Methodological Answer : Multi-step synthesis typically involves condensation and amidation reactions. For example:
    • Step 1 : Condensation of intermediates using bases like potassium carbonate in solvents such as DMF at 80°C to form the piperidinylmethyl backbone .
    • Step 2 : Amidation under reflux in ethanol, followed by purification via column chromatography to isolate the target compound .
    • Structural Validation :
    TechniquePurposeReference
    NMR SpectroscopyConfirm stereochemistry and functional groups
    Mass SpectrometryVerify molecular weight and fragmentation patterns
    X-ray CrystallographyResolve absolute configuration

    Q. Which analytical techniques are critical for assessing stereochemical integrity?

    • Methodological Answer :
    • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., polysaccharide-based columns). Adjust mobile phase composition (e.g., hexane:isopropanol) to resolve co-eluting epimers .
    • Circular Dichroism (CD) : Detects optical activity to confirm (S)-configuration .

    Q. What in vitro models are suitable for initial pharmacological screening?

    • Methodological Answer :
    • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled) to quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
    • Enzyme Inhibition Studies : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to minimize epimerization during synthesis?

    • Methodological Answer :
    • Temperature Control : Maintain reactions below 60°C to reduce thermal racemization .
    • Solvent Selection : Use aprotic solvents (e.g., DMF) to avoid proton exchange at stereocenters .
    • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity .

    Q. How should discrepancies in toxicological data (e.g., conflicting carcinogenicity classifications) be addressed?

    • Methodological Answer :
    • Comparative Studies : Replicate assays (e.g., Ames test for mutagenicity) across multiple labs to validate results .
    • Dose-Response Analysis : Use in vivo models to establish NOAEL (No Observed Adverse Effect Level) and LOAEL .
    • Meta-Analysis : Aggregate data from IARC, ACGIH, and OSHA to resolve classification conflicts .

    Q. What strategies resolve co-elution of stereoisomers in chromatographic analysis?

    • Methodological Answer :
    • Mobile Phase Optimization : Adjust pH (e.g., ammonium acetate buffer at pH 6.5) or add ion-pairing agents (e.g., trifluoroacetic acid) .
    • Column Chemistry : Switch from C18 to chiral columns (e.g., Chiralpak AD-H) .
    • Hyphenated Techniques : Combine LC-MS/MS with CD detection for simultaneous separation and stereochemical analysis .

    Q. How can computational modeling guide target identification?

    • Methodological Answer :
    • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes with receptors (e.g., GPCRs) .
    • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with piperidine nitrogen) using Schrödinger Suite .
    • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

    Data Contradiction Analysis

    Q. How to address the lack of physicochemical data (e.g., solubility, logP) in early-stage research?

    • Methodological Answer :
    • Experimental Determination :
    PropertyMethodReference
    Aqueous SolubilityShake-flask method with HPLC quantification
    logP (Partition Coefficient)Octanol-water partitioning followed by UV-Vis analysis
    • In Silico Prediction : Use tools like ChemAxon or ACD/Labs to estimate properties temporarily .

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